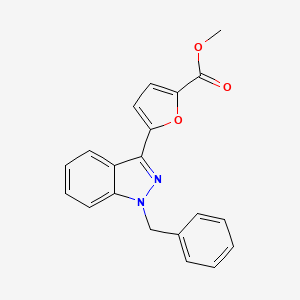
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole
Vue d'ensemble
Description
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Importance and Therapeutic Applications
Indazoles, including derivatives like 1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole, are heterocyclic compounds with significant pharmacological importance. These compounds have been the center of research due to their wide variety of biological activities. The indazole scaffold is fundamental in developing novel therapeutic agents. Recent patents have highlighted derivatives showing promising anticancer and anti-inflammatory activities, along with applications in neurodegeneration and protein kinase disorders. This underscores the versatility and potential therapeutic value of indazole derivatives in modern medicine (Denya, Malan, & Joubert, 2018).
Chemical Synthesis and Material Science Applications
The synthesis of benzoxazole derivatives, including compounds structurally related to this compound, has been facilitated by modern techniques such as microwave-assisted synthesis. This method enhances the diversity and speed of research in chemistry, proving beneficial for the synthesis of benzoxazole and its derivatives. These compounds have not only shown significant pharmacological properties but also hold value in material science, indicating the broad scope of applications ranging from medicinal chemistry to materials engineering (Özil & Menteşe, 2020).
Novel Synthesis and Pharmaceutical Impurities
The novel synthesis methods for omeprazole, a compound related to the structural motif of this compound, highlight the significance of indazole derivatives in developing proton pump inhibitors. These methods address pharmaceutical impurities and aim to enhance the yield and simplicity of the synthesis process. Such research underscores the continuous innovation in synthesizing and improving the efficacy and safety of pharmaceutical compounds, including those based on the indazole scaffold (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Mécanisme D'action
Target of Action
It is known that indazole derivatives, such as yc-1, have been explored for their interaction with various targets, including platelet-soluble guanylate cyclase, hypoxia-inducible factor-1 (hif-1), and nf-κb .
Mode of Action
Similar compounds like yc-1 have been shown to stimulate platelet-soluble guanylate cyclase and indirectly elevate platelet cgmp levels . They also inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Biochemical Pathways
Related indazole derivatives have been shown to impact various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Result of Action
Related compounds like yc-1 have been shown to induce cell cycle arrest and inhibit tumor growth both in vitro and in vivo via the up-regulation of p21 cip1/wap1 expression .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-Benzyl-3-(5-methoxycarbonyl-2-furyl)indazole has been found to interact with various biomolecules. For instance, it has been associated with the stimulation of platelet-soluble guanylate cyclase and the indirect elevation of platelet cGMP levels .
Cellular Effects
The compound has shown to have significant effects on various types of cells. For example, it has been reported to inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It has been found to stimulate platelet-soluble guanylate cyclase, indirectly elevate platelet cGMP levels, and inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Propriétés
IUPAC Name |
methyl 5-(1-benzylindazol-3-yl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-24-20(23)18-12-11-17(25-18)19-15-9-5-6-10-16(15)22(21-19)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJADKHFBAHDMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=NN(C3=CC=CC=C32)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

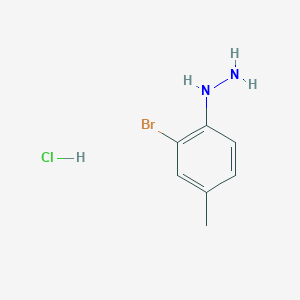
![2-Amino-3-[4-(hydroxymethyl)phenyl]propanoic acid](/img/structure/B3034327.png)
![Dioxo[4-(trifluoromethyl)phenyl]{[(trifluoromethyl)sulfonyl]methyl}-lambda~6~-sulfane](/img/structure/B3034328.png)
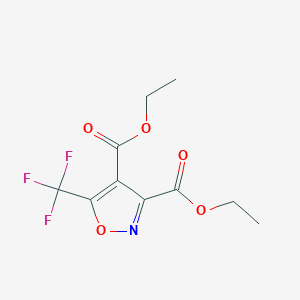
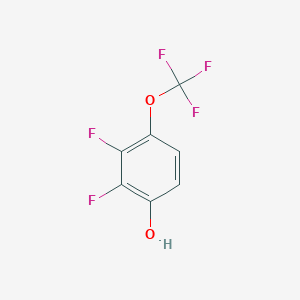
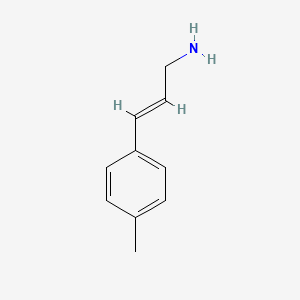
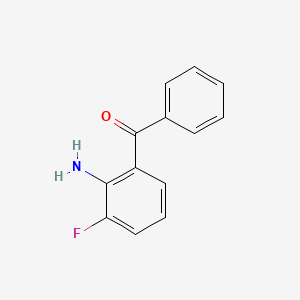

![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B3034338.png)
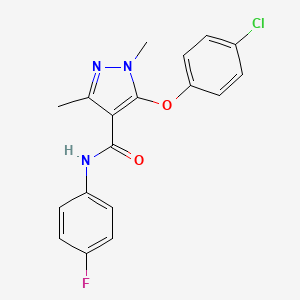

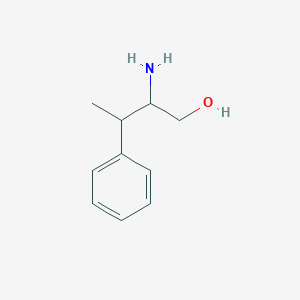
![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)
![3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one](/img/structure/B3034347.png)
